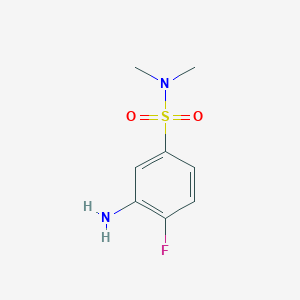

3-amino-4-fluoro-N,N-dimethylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-fluoro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2S/c1-11(2)14(12,13)6-3-4-7(9)8(10)5-6/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWSLAFSAAHMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 4 Fluoro N,n Dimethylbenzene 1 Sulfonamide

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps, often by forming a key bond to a precursor that already contains several of the required functional groups.

Sulfonylation Reactions on Fluorinated Aminobenzenes

One direct approach involves the sulfonylation of a fluorinated aminobenzene, such as 2-fluoroaniline (B146934), with a suitable sulfonylating agent. In this strategy, the pre-existing amino and fluoro groups on the aromatic ring are carried through the reaction. The key transformation is the formation of the sulfonamide bond. This can be achieved by reacting 2-fluoroaniline with N,N-dimethylsulfamoyl chloride. sigmaaldrich.comevitachem.comsigmaaldrich.com This reaction typically proceeds via a nucleophilic attack of the amino group of 2-fluoroaniline on the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct.

Recent advancements have also explored visible-light-mediated sulfonylation of anilines, which offers a milder alternative to traditional methods. nih.gov While not specifically detailed for 3-amino-4-fluoro-N,N-dimethylbenzene-1-sulfonamide, these methodologies could potentially be adapted for its synthesis.

Amination of Fluorinated Sulfonyl Chlorides

An alternative direct synthetic route begins with a fluorinated sulfonyl chloride that is subsequently aminated. A plausible precursor for this approach is 4-fluoro-3-nitrobenzenesulfonyl chloride. This commercially available starting material can be reacted with dimethylamine (B145610) to introduce the N,N-dimethylsulfonamide functionality. This reaction would yield the intermediate, 4-fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide. The subsequent step in this sequence is the reduction of the nitro group to an amino group, which would provide the final target molecule.

Fluorination of Aminobenzene-1-sulfonamide Derivatives

A third direct approach would involve the late-stage fluorination of a pre-formed aminobenzene-1-sulfonamide derivative. For instance, one could envision the direct electrophilic fluorination of 3-amino-N,N-dimethylbenzene-1-sulfonamide. Reagents such as Selectfluor® (N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)) are powerful electrophilic fluorinating agents capable of adding fluorine to electron-rich aromatic rings. nih.gov However, the success of this approach would be highly dependent on the regioselectivity of the fluorination, as the directing effects of the amino and sulfonamide groups would need to favor the introduction of the fluorine atom at the desired position.

Multistep Synthetic Strategies and Precursors

Multistep synthetic strategies offer greater flexibility and control over the introduction of functional groups, often employing protecting groups to mask reactive sites and ensure the desired regiochemistry.

Strategic Introduction of Amino and Fluoro Groups to a Sulfonamide Core

A multistep synthesis can be designed to strategically introduce the amino and fluoro groups onto a pre-existing sulfonamide core. A common and effective strategy involves starting with a precursor that allows for the sequential and regioselective introduction of the necessary functionalities.

A well-established route for the synthesis of related sulfonamides begins with the chlorosulfonation of a suitable aromatic precursor. For the target molecule, a plausible multistep synthesis would commence with the nitration of 4-fluorobenzoic acid, followed by conversion to the corresponding sulfonyl chloride. This intermediate can then be reacted with dimethylamine to form the N,N-dimethylsulfonamide. The final step would be the reduction of the nitro group to the desired amino group.

A key intermediate in a potential multistep synthesis is 4-fluoro-3-nitrobenzenesulfonamide. ambeed.combldpharm.commybiosource.comnih.govthermofisher.com This compound can be synthesized and then elaborated to the final product. The reaction of 4-fluoro-3-nitrobenzenesulfonamide with a suitable dimethylaminating agent, followed by reduction of the nitro group, represents a viable pathway.

The following table outlines a potential multi-step synthesis starting from 4-fluoro-3-nitrobenzenesulfonyl chloride:

| Step | Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-fluoro-3-nitrobenzenesulfonyl chloride | Dimethylamine (in a suitable solvent) | 4-fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide | Nucleophilic Acyl Substitution (Amination) |

| 2 | 4-fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide | Reducing agent (e.g., SnCl2/HCl, H2/Pd-C) | This compound | Nitro Group Reduction |

Sequential Functionalization via Protecting Group Chemistry

In many organic syntheses, particularly those involving multi-functionalized aromatic rings, the use of protecting groups is essential to prevent unwanted side reactions and to control the regiochemical outcome of subsequent transformations. utdallas.edufiveable.me For the synthesis of this compound, protecting group strategies can be employed to temporarily mask the reactive amino group while other modifications are made to the molecule.

A classic example of this strategy is the synthesis of sulfanilamide, where the amino group of aniline (B41778) is first protected as an acetanilide. utdallas.edu This protection serves two purposes: it reduces the reactivity of the amino group towards the chlorosulfonating agent and it directs the incoming sulfonyl chloride group to the para position due to the steric bulk of the acetyl group. utdallas.edu After the formation of the sulfonamide, the acetyl protecting group is removed by hydrolysis to reveal the free amino group.

A similar strategy could be employed in the synthesis of the target compound. For instance, one could start with 2-fluoroaniline and protect the amino group as an amide (e.g., acetamide). This protected intermediate could then undergo chlorosulfonation, followed by amination with dimethylamine. The final step would be the deprotection of the amino group to yield this compound. The choice of protecting group is crucial, as it must be stable to the conditions of the subsequent reactions and be readily removable without affecting other functional groups in the molecule. nih.govnih.gov

Late-Stage Derivatization Approaches involving Sulfur and Nitrogen Linkages

The sulfonamide moiety, traditionally considered a stable and relatively inert functional group, is now increasingly viewed as a versatile handle for late-stage functionalization. This paradigm shift allows for the diversification of complex molecules, such as this compound, at a late step in a synthetic sequence, enabling rapid generation of analogs for structure-activity relationship (SAR) studies.

One prominent strategy involves the reductive deamination of primary sulfonamides catalyzed by N-heterocyclic carbenes (NHCs). This method transforms the sulfonamide into a sulfinate intermediate, which can then be converted into a variety of other functional groups. chemrxiv.orgorganic-chemistry.org This two-step process effectively uses the sulfonamide as a synthetic linchpin. Although the target compound is a secondary sulfonamide, related primary sulfonamides could be derivatized using this chemistry before the final N,N-dimethylation step.

Another innovative approach utilizes photocatalysis to convert sulfonamides into sulfonyl radical intermediates. nih.gov These highly reactive species can participate in a range of transformations, including alkene hydrosulfonylation, providing a powerful tool for carbon-sulfur bond formation. This metal-free method allows for the conversion of the sulfonamide group into a sulfone, fundamentally altering the chemical scaffold under mild conditions. nih.gov

The key transformation pathways for these late-stage approaches are summarized below.

| Methodology | Key Reagents/Catalyst | Intermediate | Potential Product | Significance |

| NHC-Catalyzed Deamination | N-Heterocyclic Carbene (NHC) | Sulfinate Salt | Methyl Sulfones, Sulfonic Acids | Converts a stable sulfonamide into a versatile synthetic intermediate. organic-chemistry.org |

| Photocatalytic Radical Generation | Organic Photoredox Catalyst | Sulfonyl Radical | Sulfones | Enables C-S bond formation via radical chemistry for scaffold diversification. nih.gov |

These methods underscore a strategic evolution in synthetic chemistry, repurposing the robust sulfonamide linkage as a gateway for molecular diversification. chemrxiv.orgresearchgate.net

Emerging and Green Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient routes to sulfonamides. These protocols often feature milder reaction conditions, reduced waste, and the avoidance of hazardous reagents traditionally used for sulfonamide synthesis, such as sulfonyl chlorides.

Metal-Catalyzed Cross-Coupling Reactions in Sulfonamide Synthesis

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing a powerful means to construct C-N and S-N bonds. For the synthesis of N-arylsulfonamides, these methods are particularly valuable as they circumvent the use of potentially genotoxic reagents. nih.gov

Copper-catalyzed N-arylation, often referred to as the Chan-Lam or Buchwald-Hartwig type coupling, is a widely used method. These reactions couple sulfonamides with aryl halides or arylboronic acids. thieme-connect.com Recent developments have identified highly effective catalytic systems, such as the combination of copper(I) oxide (Cu₂O) with oxalamide or 4-hydroxypicolinamide ligands, which can efficiently couple a broad range of sulfonamides with (hetero)aryl chlorides and bromides. nih.govresearchgate.net

Nickel catalysis has also emerged as a cost-effective and powerful alternative to palladium or copper for C-N cross-coupling. thieme-connect.com Photosensitized nickel catalysis, for instance, enables the coupling of sulfonamides with aryl halides under mild conditions. princeton.edu This technology is particularly effective for challenging substrates, including 5-membered heterocyclic halides, and operates through an energy-transfer mechanism that facilitates the reductive elimination from a Ni(II) complex. thieme-connect.comprinceton.edu

| Catalytic System | Catalyst/Ligand | Coupling Partners | Key Features |

| Copper Catalysis | Cu₂O / 4-hydroxypicolinamide | Sulfonamide + (Hetero)aryl Chloride | Broad substrate scope, avoids genotoxic reagents. nih.govresearchgate.net |

| Nickel Photocatalysis | Ni Catalyst + Photosensitizer | Sulfonamide + (Hetero)aryl Halide | High efficiency, suitable for complex substrates, operates via energy transfer. thieme-connect.comprinceton.edu |

| Palladium Catalysis | Pd Catalyst + Ligand | Aryl Iodide + DABSO + Amine | One-pot, three-component synthesis via an aryl ammonium sulfinate intermediate. organic-chemistry.org |

Transition-Metal-Free Methodologies

In alignment with the principles of green chemistry, significant effort has been directed toward the development of transition-metal-free synthetic routes. These methods reduce reliance on expensive and potentially toxic heavy metals.

A notable metal-free approach involves a three-component reaction using arenediazonium tetrafluoroborates, a sulfur dioxide surrogate like sodium metabisulfite (Na₂S₂O₅), and a nitrogen source such as sodium azide. rsc.org This strategy allows for the direct construction of primary sulfonamides from readily available inorganic salts. Another innovative protocol employs N-sulfonylamine, generated in situ, as an active electrophile for the direct sulfonamidation of electron-rich aromatic compounds under mild conditions. nih.gov

Furthermore, photocatalytic S-N coupling has been achieved without transition metals. One such method utilizes an organic photocatalyst to facilitate the reaction between sodium organosulfinate and hydroxamic acid to form acylsulfonamides, proceeding through the generation of singlet oxygen. acs.org

| Methodology | Key Reagents | Reaction Type | Key Advantages |

| Three-Component Reaction | Aryldiazonium Salt, Na₂S₂O₅, NaN₃ | Radical-mediated C-S and S-N bond formation | Metal-free, uses readily available inorganic salts. rsc.org |

| Electrophilic Sulfonamidation | In situ generated N-sulfonylamine | Electrophilic aromatic substitution | Mild conditions, suitable for electron-rich aromatics. nih.gov |

| Photocatalytic S-N Coupling | Organic Photocatalyst, Sodium Sulfinate, Hydroxamic Acid | Energy Transfer Process | Transition-metal-free, utilizes light energy. acs.org |

Oxidative S-N Coupling Techniques

Oxidative coupling strategies provide a direct and atom-economical pathway to form the crucial S-N bond of the sulfonamide functional group. These methods often start from simple, readily available precursors like thiols and amines, avoiding the pre-functionalization steps required in traditional syntheses. consensus.app

Electrochemical synthesis is a particularly green approach, using electricity as a "traceless" reagent to drive the oxidative coupling of thiols and amines. nih.govacs.org This method requires no sacrificial chemical oxidants and generates hydrogen gas as the only byproduct. The reaction proceeds under mild conditions and demonstrates broad substrate scope and functional group tolerance. nih.govsemanticscholar.org

Chemical oxidants are also employed in metal-free oxidative S-N coupling. For example, an iodine/tert-butyl hydroperoxide (TBHP) system can promote the reaction between N-hydroxy sulfonamides and amines. rsc.org Another approach involves the I₂O₅-mediated oxidative coupling of aryl thiols and amines, which proceeds under mild, metal-free conditions to afford sulfonamides in good yields. thieme-connect.com

| Oxidative System | Starting Materials | Key Features | Byproducts |

| Electrochemical Synthesis | Thiols + Amines | Catalyst-free, driven by electricity, rapid reaction times. nih.govacs.org | H₂ |

| I₂/TBHP System | N-hydroxy sulfonamides + Amines | Metal-free, uses an eco-friendly solvent (2-MeTHF). rsc.org | Water, tert-butanol |

| I₂O₅-Mediated Coupling | Aryl Thiols + Amines | Metal-free, peroxide-free, mild conditions. thieme-connect.com | Reduced iodine species |

Chemical Reactivity and Derivatization Studies of 3 Amino 4 Fluoro N,n Dimethylbenzene 1 Sulfonamide

Reactions at the Amino Functionality

The presence of the amino group on the benzene (B151609) ring makes it a primary site for electrophilic substitution and condensation reactions. Its reactivity is influenced by the electronic effects of the adjacent fluorine atom and the sulfonamide group.

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amino group facilitates reactions with acylating and alkylating agents. Acylation, typically performed with acyl chlorides or anhydrides, results in the formation of amide derivatives. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Alkylation of the amino group introduces alkyl substituents. While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, specific reagents and conditions can favor the desired product. For instance, reductive amination provides a controlled method for introducing alkyl groups.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride | N-(5-(N,N-dimethylsulfamoyl)-2-fluorophenyl)acetamide |

| Alkylation | Methyl Iodide | 4-fluoro-N,N-dimethyl-3-(methylamino)benzenesulfonamide |

Diazotization and Coupling Reactions

The primary aromatic amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5°C). researchgate.net This process converts the amino group into a highly reactive diazonium salt. The resulting diazonium salt is a versatile intermediate.

These diazonium salts can then react with electron-rich aromatic compounds, such as phenols or anilines, in what are known as azo coupling reactions. researchgate.netresearchgate.net This class of reaction is a cornerstone for the synthesis of azo dyes, where the resulting azo compound's color is determined by the extended conjugation of the aromatic systems linked by the -N=N- group. The specific coupling partner and reaction conditions dictate the final structure and properties of the product. researchgate.net

| Reagent 1 | Reagent 2 | Reaction Type | Product Class |

| Sodium Nitrite / HCl | β-Naphthol | Diazotization / Azo Coupling | Azo Dye |

| Sodium Nitrite / H₂SO₄ | N,N-dimethylaniline | Diazotization / Azo Coupling | Azo Dye |

Condensation Reactions (e.g., Schiff Base Formation)

Condensation reactions between the amino group of 3-amino-4-fluoro-N,N-dimethylbenzene-1-sulfonamide and carbonyl compounds, such as aldehydes and ketones, lead to the formation of imines, commonly known as Schiff bases. semanticscholar.orgresearchgate.netnih.gov This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. semanticscholar.org

Schiff bases are characterized by the C=N double bond and are pivotal in coordination chemistry and the synthesis of various biologically active molecules. semanticscholar.orgnih.govsemanticscholar.org The reaction is generally reversible and can be driven to completion by removing water from the reaction mixture. A wide variety of aldehydes and ketones can be used, allowing for the synthesis of a large library of Schiff base derivatives with diverse steric and electronic features. nih.govnih.gov

| Aldehyde/Ketone Reactant | Catalyst | Product Type |

| Benzaldehyde | Acetic Acid | (E)-N-benzylidene-3-amino-4-fluoro-N,N-dimethylbenzenesulfonamide |

| Acetone | p-Toluenesulfonic acid | (E)-4-fluoro-N,N-dimethyl-3-(propan-2-ylideneamino)benzenesulfonamide |

| Salicylaldehyde | Ethanol | 2-(((5-(N,N-dimethylsulfamoyl)-2-fluorophenyl)imino)methyl)phenol |

Reactions at the Sulfonamide Moiety

The N,N-dimethylsulfonamide group is generally stable. However, its transformation can be achieved under specific conditions, providing pathways to other sulfur-containing functional groups.

N-Alkylation and N-Arylation Reactions

For the specific compound this compound, the sulfonamide nitrogen is tertiary, meaning it is already bonded to two methyl groups and lacks an N-H proton. Consequently, it cannot undergo standard N-alkylation or N-arylation reactions that require the deprotonation of a primary or secondary sulfonamide. These reactions are common for primary (RSO₂NH₂) and secondary (RSO₂NHR') sulfonamides, which can be N-arylated using methods like copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig amination. nih.govnih.gov

Attempting such reactions on the N,N-dimethylated sulfonamide moiety would require harsh conditions that could potentially cleave the N-C or S-N bonds, which is generally not a synthetically useful pathway. Therefore, this class of reaction is not applicable to the specified molecule.

Transformation to Sulfonyl Fluorides and other Sulfur-Containing Functional Groups

While the N,N-dimethylsulfonamide is robust, it can be converted to other sulfur(VI) functional groups. A notable transformation is the conversion to a sulfonyl fluoride (B91410) (-SO₂F). Sulfonyl fluorides have gained significant attention as versatile reactants and probes in chemical biology. semanticscholar.org Methods have been developed for the synthesis of sulfonyl fluorides from sulfonamides, often involving cleavage of the S-N bond followed by fluorination. semanticscholar.org For instance, a protocol using a pyrylium salt (Pyry-BF₄) and a chloride source can convert a primary sulfonamide to a sulfonyl chloride, which can then be converted to the sulfonyl fluoride with a fluoride source like KF. semanticscholar.org Adapting such methods to a tertiary sulfonamide like the N,N-dimethylated variant would be challenging but represents a potential route for derivatization.

| Starting Material | Reagents | Product Functional Group |

| This compound | Hydrolytic conditions followed by fluorinating agent | Sulfonyl Fluoride |

| This compound | Strong reducing agents | Thiol / Disulfide |

Reactions at the Fluorine Substituent and Aromatic Ring

The reactivity of the fluorine atom and the benzene ring in this compound is a subject of significant interest for the synthesis of novel derivatives. The electronic effects of the substituents play a crucial role in determining the pathways of these reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the electron-withdrawing N,N-dimethylsulfonamide group, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. wikipedia.org A variety of nucleophiles can be employed to displace the fluoride ion, leading to a diverse range of substituted products.

Commonly, SNAr reactions on similar fluorinated aromatic compounds are carried out in the presence of a base and a polar aprotic solvent. The base serves to deprotonate the nucleophile, increasing its reactivity, while the solvent facilitates the dissolution of the reactants and stabilizes the charged intermediate.

| Nucleophile | Reagents and Conditions | Product | Reference |

| Amines | K2CO3, DMF, 80-120 °C | 3,4-Diamino-N,N-dimethylbenzene-1-sulfonamide derivatives | beilstein-journals.org |

| Alkoxides | NaH, THF, rt to reflux | 3-Amino-4-alkoxy-N,N-dimethylbenzene-1-sulfonamide derivatives | nih.gov |

| Thiolates | Na2S, DMF, 100 °C | 3-Amino-4-thio-N,N-dimethylbenzene-1-sulfonamide derivatives | beilstein-journals.org |

This table is illustrative and based on general SNAr reactions on activated aryl fluorides. Specific conditions for this compound may vary.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion known as the Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring. The rate of this reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer intermediate.

Defluorinative Reactions in Conjugate Systems

While specific studies on defluorinative reactions in conjugate systems involving this compound are not extensively documented in publicly available literature, the principles of such reactions can be inferred from the behavior of other fluorinated aromatic compounds. These reactions often involve the displacement of the fluorine atom in the context of a larger conjugated system, potentially leading to the formation of heterocyclic structures.

For instance, tandem SNAr-cyclocondensation reactions have been utilized to synthesize fluorinated benzofurans from perfluorobenzonitriles and α-hydroxycarbonyl compounds. soton.ac.uklboro.ac.uk A similar strategy could theoretically be applied to this compound, where a suitably functionalized nucleophile could first displace the fluorine and then undergo an intramolecular cyclization.

The success of such reactions would depend on the careful selection of the nucleophile and reaction conditions to favor the desired cyclization pathway over simple substitution.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the directing effects of the existing substituents.

Amino group (-NH2): This is a strongly activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance. scispace.com

Fluoro group (-F): Halogens are generally deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.orglibretexts.org

N,N-dimethylsulfonamide group (-SO2N(CH3)2): This is a deactivating and meta-directing group due to its strong electron-withdrawing nature. unizin.org

The interplay of these directing effects will dictate the position of incoming electrophiles. The powerful ortho, para-directing influence of the amino group is expected to be the dominant factor. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group.

Considering the positions on the ring:

Position 2 is ortho to the amino group and meta to the sulfonamide group.

Position 5 is meta to both the amino and sulfonamide groups.

Position 6 is para to the amino group and ortho to the sulfonamide group.

Given the strong activating and directing effect of the amino group, electrophilic attack is most favored at positions 2 and 6. Steric hindrance from the adjacent sulfonamide group might slightly disfavor substitution at position 2, potentially making position 6 the most reactive site for many electrophiles.

| Electrophilic Reaction | Reagents and Conditions | Expected Major Product(s) | Reference |

| Nitration | HNO3, H2SO4 | 3-Amino-4-fluoro-6-nitro-N,N-dimethylbenzene-1-sulfonamide | wikipedia.org |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | 3-Amino-6-bromo-4-fluoro-N,N-dimethylbenzene-1-sulfonamide or 3-Amino-6-chloro-4-fluoro-N,N-dimethylbenzene-1-sulfonamide | wikipedia.org |

| Sulfonation | SO3, H2SO4 | 5-Amino-2-fluoro-N,N-dimethylbenzene-1,4-disulfonamide | wikipedia.org |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 2-Acyl-5-amino-4-fluoro-N,N-dimethylbenzene-1-sulfonamide | masterorganicchemistry.com |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution. Experimental verification is required.

Advanced Spectroscopic and Structural Elucidation of 3 Amino 4 Fluoro N,n Dimethylbenzene 1 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For 3-amino-4-fluoro-N,N-dimethylbenzene-1-sulfonamide, a combination of one-dimensional (¹H, ¹³C, ¹⁵N, ¹⁹F) and two-dimensional NMR experiments provides a comprehensive understanding of its molecular framework.

The structural confirmation of this compound is achieved through the detailed analysis of its ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra. The chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the surrounding functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for the aromatic protons and the methyl protons of the dimethylsulfonamide group. The aromatic region is expected to show a complex splitting pattern due to the coupling between the protons and the fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group, the electron-withdrawing sulfonamide group, and the fluorine atom.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can be employed to directly observe the nitrogen atoms of the amino and sulfonamide groups, offering insights into their electronic states.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides a specific signal for the fluorine atom, confirming its presence and position on the benzene (B151609) ring.

Predicted NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|---|

| Aromatic H | 6.8 - 7.5 | - | - | - |

| N(CH₃)₂ | ~2.7 | ~38 | - | - |

| Aromatic C | - | 115 - 155 | - | - |

| NH₂ | - | - | ~ -320 | - |

| SO₂N | - | - | ~ -250 | - |

| F | - | - | - | ~ -120 |

Two-dimensional NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which can be used to determine the preferred conformation of the molecule, particularly the orientation of the N,N-dimethylsulfonamide group relative to the aromatic ring.

The rotation around the C-S and S-N bonds in sulfonamides can be restricted, potentially leading to different stable conformations. Variable temperature NMR studies and NOESY experiments can provide insights into the conformational dynamics and the predominant conformer in solution. For instance, NOE correlations between the methyl protons of the sulfonamide group and specific aromatic protons can indicate their spatial proximity and thus the preferred orientation of the sulfonamide group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The IR and Raman spectra of this compound are characterized by the vibrational modes of its key functional groups.

Sulfonamide Group (SO₂N): This group gives rise to strong characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration is usually found in the 940-900 cm⁻¹ region.

Amine Group (NH₂): The primary amino group exhibits N-H stretching vibrations, typically as two bands in the 3500-3300 cm⁻¹ range for asymmetric and symmetric stretching. The N-H bending (scissoring) vibration appears around 1650-1580 cm⁻¹.

Fluorine Group (C-F): The C-F stretching vibration for aromatic fluorides typically appears as a strong band in the 1300-1100 cm⁻¹ region.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Sulfonamide (SO₂) | Asymmetric Stretch | 1370 - 1330 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1180 - 1160 |

| Sulfonamide (S-N) | Stretch | 940 - 900 |

| Amine (N-H) | Asymmetric Stretch | ~3450 |

| Amine (N-H) | Symmetric Stretch | ~3350 |

| Amine (N-H) | Bending | 1650 - 1580 |

| Aromatic C-F | Stretch | 1300 - 1100 |

The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the oxygen atoms of the sulfonamide group and the nitrogen of the sulfonamide) allows for the formation of intermolecular hydrogen bonds in the solid state. These interactions can be studied using IR spectroscopy. In the solid-state IR spectrum, the N-H stretching bands of the amino group are often broadened and shifted to lower frequencies compared to their positions in a dilute solution in a non-polar solvent, which is indicative of hydrogen bonding. The S=O stretching bands may also be affected by these intermolecular interactions. The analysis of these spectral shifts can provide information on the strength and nature of the hydrogen bonding network in the crystalline structure. nih.gov

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by measuring its mass with very high precision. The molecular formula of this compound is C₈H₁₁FN₂O₂S.

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element:

Carbon (¹²C): 12.000000 u

Hydrogen (¹H): 1.007825 u

Fluorine (¹⁹F): 18.998403 u

Nitrogen (¹⁴N): 14.003074 u

Oxygen (¹⁶O): 15.994915 u

Sulfur (³²S): 31.972071 u

Based on these values, the theoretical monoisotopic mass of the neutral molecule is calculated to be 218.0529 u. In positive-ion mode ESI-HRMS, the compound would be observed as the protonated molecule, [M+H]⁺, with a theoretical m/z of 219.0607.

Table 1: Theoretical Exact Mass of this compound

| Species | Molecular Formula | Theoretical Monoisotopic Mass (u) |

|---|---|---|

| Neutral Molecule [M] | C₈H₁₁FN₂O₂S | 218.0529 |

Experimental determination of the m/z value with high accuracy (typically within 5 ppm) by HRMS would confirm the elemental composition and, by extension, the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable structural information. For this compound, the protonated molecule [M+H]⁺ (m/z 219.0607) would be selected and subjected to collision-induced dissociation (CID).

A characteristic fragmentation pathway for aromatic sulfonamides involves the cleavage of the C-S bond and the S-N bond. A plausible fragmentation pathway for this compound would include the following key steps:

Loss of Sulfur Dioxide (SO₂): A common fragmentation for arylsulfonamides is the extrusion of a neutral SO₂ molecule (63.9619 u) nih.gov. This would lead to a fragment ion at m/z 155.0988.

Cleavage of the S-N Bond: Another primary fragmentation involves the cleavage of the sulfonamide S-N bond. This can result in the formation of a benzenesulfonyl cation fragment or a dimethylamine (B145610) fragment, depending on where the charge is retained.

Loss of the Dimethylamino Group: The loss of the dimethylamino group as a radical or neutral species can also occur.

Table 2: Plausible Fragmentation Ions of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) |

|---|---|---|---|

| 219.0607 | [M+H - SO₂]⁺ | SO₂ | 155.0988 |

| 219.0607 | [M+H - HN(CH₃)₂]⁺ | HN(CH₃)₂ | 174.0025 |

The study of fragmentation patterns of related sulfonamides indicates that the relative abundance of these fragments would depend on the collision energy and the specific instrumentation used nih.gov.

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly available, analysis of closely related sulfonamide structures allows for a detailed prediction of its solid-state conformation and intermolecular interactions nih.govnih.govnih.gov.

X-ray crystallography would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. For this compound, the following structural features are anticipated:

Sulfonamide Geometry: The sulfur atom in the sulfonamide group is expected to have a distorted tetrahedral geometry mdpi.com.

Aromatic Ring: The benzene ring will be planar, with C-C bond lengths characteristic of an aromatic system.

Bond Parameters: Key bond lengths and angles can be estimated based on data from similar structures.

Table 3: Expected Bond Parameters for this compound

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

|---|---|---|---|

| S=O | 1.42 - 1.44 | O-S-O | ~119 |

| S-N | 1.61 - 1.63 | C-S-N | ~106 |

| S-C (aryl) | 1.76 - 1.78 | S-N-C (methyl) | ~116 |

| C-F | 1.34 - 1.36 |

The crystal packing is dictated by a variety of intermolecular interactions, with hydrogen bonds playing a crucial role in sulfonamides nih.govacs.org. The amino group (-NH₂) provides two hydrogen bond donors, while the sulfonyl oxygens are strong hydrogen bond acceptors. The fluorine atom can also act as a weak hydrogen bond acceptor.

N-H···O Hydrogen Bonds: The most significant intermolecular interaction is expected to be the hydrogen bond between the amino group's hydrogen atoms and the sulfonyl oxygen atoms of neighboring molecules. This interaction often leads to the formation of chains or dimers in sulfonamide crystal structures nih.govresearchgate.net.

Other Interactions: Other weaker interactions, such as C-H···O, C-H···π, and π-π stacking, would also contribute to the stability of the crystal lattice.

Table 4: Potential Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Expected Distance (Å) |

|---|---|---|---|

| N-H···O Hydrogen Bond | N-H (amino) | O (sulfonyl) | 2.8 - 3.2 |

| N-H···F Hydrogen Bond | N-H (amino) | F | 2.9 - 3.4 |

The interplay of these interactions determines the final crystal packing, influencing physical properties such as melting point and solubility. The study of fluorinated benzenesulfonamides has shown that fluorine can participate in hydrogen bonding, which can affect the binding of these molecules to biological targets nih.govharvard.edu.

Computational and Theoretical Investigations of 3 Amino 4 Fluoro N,n Dimethylbenzene 1 Sulfonamide

Electronic Structure and Quantum Chemical Calculations

The electronic structure and properties of 3-amino-4-fluoro-N,N-dimethylbenzene-1-sulfonamide can be extensively studied using a variety of quantum chemical calculations. These computational methods provide deep insights into the molecule's behavior at the atomic and molecular levels, which is crucial for understanding its reactivity, stability, and potential applications.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT calculations are instrumental in determining the ground-state properties of this compound.

In a typical DFT study, the geometry of the molecule is optimized to find its most stable three-dimensional arrangement, corresponding to the minimum energy on the potential energy surface. This process yields important data such as bond lengths, bond angles, and dihedral angles. For sulfonamides, DFT studies can elucidate the non-planar geometry that often arises from the arrangement of the substituent groups around the sulfur atom. electrochemsci.org

Furthermore, DFT calculations can provide insights into the electronic properties of the molecule, including the distribution of electron density, dipole moment, and atomic charges. These properties are crucial for understanding the molecule's polarity and its interactions with other molecules. The presence of the electronegative fluorine atom and the sulfonamide group significantly influences the electronic landscape of the molecule. Theoretical investigations into related fluorinated sulfonamides often combine DFT calculations with spectroscopic techniques like NMR to confirm the structural and electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity.

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. For aromatic sulfonamides, the HOMO is often localized on the benzene (B151609) ring, while the LUMO may be distributed over the sulfonamide group. researchgate.net The presence of both an amino group (electron-donating) and a fluoro and sulfonamide group (electron-withdrawing) on the benzene ring of this compound would create a complex interplay of electronic effects that can be precisely analyzed through FMO analysis. researchgate.net

Below is a table illustrating typical HOMO-LUMO gap values for a related sulfonamide, highlighting the insights gained from such analyses.

| Computational Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Blue regions, on the other hand, represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are usually found around hydrogen atoms attached to electronegative atoms.

For this compound, the MEP analysis would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the amino group, making these sites potential centers for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential. The MEP map provides a comprehensive picture of the molecule's charge distribution, which is essential for understanding its intermolecular interactions and chemical reactivity. electrochemsci.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different possible conformations of a molecule and their relative stabilities.

Energy Landscape Exploration and Stable Conformers

Conformational analysis involves systematically rotating the rotatable bonds of a molecule and calculating the energy of each resulting conformation. This process allows for the exploration of the molecule's potential energy surface and the identification of its stable conformers, which correspond to energy minima.

For this compound, the key rotatable bonds would be the C-S bond connecting the benzene ring to the sulfonamide group and the S-N bond of the sulfonamide group itself. Quantum chemical calculations can be employed to determine the relative energies of different conformers. researchgate.net These studies can reveal how intramolecular interactions, such as hydrogen bonding or steric hindrance, influence the preference for certain conformations. researchgate.net The introduction of a fluorine atom can also have a stabilizing effect on particular conformers through interactions like the fluorine gauche effect. researchgate.net

Dynamics of Intramolecular Rotations and Inversions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the intramolecular motions, such as rotations around single bonds and inversions of stereocenters.

These simulations can be used to study the energy barriers for the interconversion between different stable conformers. The dynamics of these intramolecular rotations and inversions are crucial for understanding the molecule's flexibility and how it might adapt its shape to interact with other molecules, such as in a biological system. For instance, the rotation around the C-S bond in sulfonamides can be a key factor in their biological activity.

Reaction Mechanism Prediction and Transition State Analysis

The synthesis and reactivity of this compound can be computationally modeled to predict reaction pathways and understand the energetic barriers involved.

Computational Elucidation of Key Reaction Pathways

The primary synthetic route to sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. bohrium.comthieme-connect.com For this compound, a key pathway would be the reaction of 3-amino-4-fluorobenzene-1-sulfonyl chloride with dimethylamine (B145610).

Computational studies, likely employing Density Functional Theory (DFT), could elucidate the mechanism of this reaction. It is generally accepted that such reactions can proceed through either a one-step SN2-like mechanism or a two-step addition-elimination process. In the addition-elimination pathway, the dimethylamine would initially attack the sulfur atom of the sulfonyl chloride, forming a trigonal bipyramidal intermediate. The subsequent elimination of a chloride ion would then yield the final product. Theoretical calculations can map the potential energy surface of this reaction, identifying the transition state and the intermediate, thereby providing activation energies and reaction rates. nih.gov

Prediction of Reactivity and Regioselectivity

Computational methods are invaluable for predicting the reactivity and regioselectivity of this compound in various chemical transformations. The electronic properties of the aromatic ring are significantly influenced by the three substituents: the amino group, the fluorine atom, and the N,N-dimethylsulfonamide group.

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Conversely, the sulfonamide group is a deactivating group and a meta-director. The fluorine atom is deactivating but ortho-, para-directing. Computational calculations of molecular electrostatic potential (MESP) maps and frontier molecular orbitals (HOMO and LUMO) can provide a quantitative prediction of where electrophilic attack is most likely to occur. These calculations would likely show that the positions ortho and para to the activating amino group are the most nucleophilic and therefore most susceptible to electrophilic attack, with the regioselectivity being a nuanced outcome of the interplay between these electronic effects.

Non-Covalent Interactions and Supramolecular Chemistry

The supramolecular chemistry of this compound is dictated by a variety of non-covalent interactions, which can be analyzed in detail using computational methods.

Analysis of Hydrogen Bonding Networks in Dimerization or Self-Assembly

The this compound molecule possesses hydrogen bond donors (the amino group) and acceptors (the oxygen atoms of the sulfonamide group and the fluorine atom). This allows for the formation of intricate hydrogen-bonding networks, leading to dimerization or self-assembly in the solid state. nih.govnih.gov

Computational studies can predict the geometry and strength of these hydrogen bonds. For instance, the amino protons are likely to form hydrogen bonds with the sulfonyl oxygens of neighboring molecules, a common and dominant pattern in sulfonamide crystal structures. nih.gov The formation of dimers and larger assemblies can be modeled, and the binding energies calculated to assess their stability. optica.orgacs.org These computational models can predict one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.net

Halogen Bonding Interactions Involving Fluorine

While fluorine is the least polarizable of the halogens and generally does not form strong halogen bonds due to the absence of a significant σ-hole, interactions involving fluorine are still possible. nih.govchemistryviews.org A σ-hole is a region of positive electrostatic potential on the outer surface of a halogen atom, which can interact favorably with a nucleophile. researchgate.net

Computational analysis of the MESP of this compound would be necessary to determine if a positive σ-hole exists on the fluorine atom. Even in the absence of a distinct σ-hole, attractive interactions can arise from a combination of dispersion forces and anisotropic distribution of negative electrostatic potential. nih.govacs.org These directional C–F···X interactions, where X is a nucleophilic site on an adjacent molecule (like a sulfonyl oxygen or an amino nitrogen), can influence the crystal packing. arxiv.org

Pi-Stacking and Other Aromatic Interactions

The presence of the benzene ring in this compound allows for π-stacking interactions, which are a crucial factor in the stabilization of crystal structures and molecular assemblies. mdpi.comnih.gov These interactions arise from the electrostatic and van der Waals forces between the π-electron clouds of adjacent aromatic rings.

Computational modeling can predict the preferred geometries of π-stacking, which can be parallel-displaced or T-shaped. The strength of these interactions is influenced by the substituents on the aromatic ring. researchgate.net Electron-donating groups, like the amino group, and electron-withdrawing groups, like the sulfonamide and fluorine, will modulate the electron density of the π-system, thereby affecting the stacking energy and geometry. rsc.orgnih.gov Density Functional Theory (DFT) calculations, particularly those that include dispersion corrections, are well-suited to accurately model these weak interactions.

Applications of 3 Amino 4 Fluoro N,n Dimethylbenzene 1 Sulfonamide in Advanced Chemical Research Non Clinical

As a Versatile Chemical Synthon and Building Block in Organic Synthesis

The chemical compound 3-amino-4-fluoro-N,N-dimethylbenzene-1-sulfonamide is a multifaceted building block in the field of organic synthesis. Its utility stems from the presence of three distinct functional groups on the benzene (B151609) ring: an amino group, a fluorine atom, and an N,N-dimethylsulfonamide group. This arrangement allows for a variety of chemical transformations, making it a valuable synthon for the construction of more complex molecular architectures. The amino group can be readily diazotized and substituted or acylated to introduce a wide range of substituents, serving as a key handle for building molecular diversity.

Precursor for Complex Heterocyclic Systems

While direct literature on the use of this compound in the synthesis of complex heterocyclic systems is limited, its structural features suggest its potential as a precursor for various heterocyclic scaffolds. The ortho-arrangement of the amino and fluoro groups is particularly significant. For instance, in analogous compounds, an ortho-phenylenediamine moiety is a common starting point for the synthesis of benzimidazoles and quinoxalines.

Benzimidazoles: The synthesis of benzimidazoles typically involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. In the case of this compound, a nucleophilic aromatic substitution of the fluorine atom with an amino group could potentially generate a diamino derivative, which could then undergo cyclization to form a benzimidazole (B57391) ring.

Quinoxalines: Quinoxalines are generally synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.com Similar to the synthesis of benzimidazoles, the conversion of the fluoro group to an amino group would provide the necessary ortho-diamine precursor for quinoxaline (B1680401) formation. The resulting quinoxaline would bear the N,N-dimethylbenzenesulfonamide moiety, which could be of interest for further functionalization or for its electronic properties.

The following table summarizes potential heterocyclic systems that could be synthesized from this compound, based on the reactivity of analogous compounds.

| Heterocyclic System | General Synthetic Approach | Potential Role of this compound |

| Benzimidazoles | Condensation of an ortho-phenylenediamine with a carboxylic acid derivative. | Precursor to the required ortho-phenylenediamine via nucleophilic substitution of the fluorine atom. |

| Quinoxalines | Condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. | Precursor to the required ortho-phenylenediamine. mdpi.com |

| Benzoxazoles/Benzothiazoles | Cyclization of ortho-aminophenols/ortho-aminothiophenols. | Potential precursor following nucleophilic substitution of the fluorine with a hydroxyl or thiol group. |

Intermediate in Multi-Step Total Synthesis

In the context of multi-step total synthesis, this compound can serve as a versatile intermediate. The differential reactivity of its functional groups allows for selective modifications, enabling the introduction of various pharmacophores and structural motifs.

The amino group can be protected and deprotected as needed, allowing for reactions to be carried out on other parts of the molecule. It can also be converted into a variety of other functional groups through diazotization reactions. The fluorine atom, being a relatively poor leaving group in nucleophilic aromatic substitution, can be activated by the presence of the electron-withdrawing sulfonamide group, allowing for its replacement with other nucleophiles under specific conditions. The N,N-dimethylsulfonamide group is generally stable under many reaction conditions, making it a suitable anchor for directing reactions or for modulating the electronic properties of the aromatic ring.

While no specific total synthesis has been reported utilizing this exact compound, its potential is evident from the numerous syntheses that employ substituted anilines as key building blocks.

In Materials Science and Functional Polymers

The unique combination of functional groups in this compound also makes it an interesting candidate for applications in materials science, particularly in the development of functional polymers.

Incorporation into Polymeric Frameworks (e.g., as monomers)

Aromatic amines are common monomers in the synthesis of high-performance polymers such as polyamides and polyimides. While this compound is a mono-amine and thus cannot form a linear polymer chain on its own, it can be incorporated into polymeric frameworks in several ways:

End-capping agent: It can be used to control the molecular weight of polymers by terminating the growing polymer chains.

Pendant functional group: It can be attached to a polymer backbone as a side chain, imparting specific properties to the material. For example, the sulfonamide group could enhance solubility or provide sites for further chemical modification.

Co-monomer: In combination with di- or poly-functional monomers, it can be used to create branched or cross-linked polymer architectures.

The presence of the fluorine atom and the sulfonamide group can be expected to influence the properties of the resulting polymers, potentially enhancing thermal stability, solubility in organic solvents, and modifying their dielectric properties.

The following table outlines the potential roles of this compound in polymer synthesis and the anticipated effects on polymer properties.

| Role in Polymer Synthesis | Type of Polymer | Potential Effect on Polymer Properties |

| End-capping agent | Polyamides, Polyimides | Control of molecular weight, introduction of specific end-group functionality. |

| Pendant functional group | Various | Enhanced solubility, sites for post-polymerization modification, altered thermal and dielectric properties. |

| Co-monomer | Branched or cross-linked polymers | Creation of complex polymer architectures with tailored properties. |

Development of Organic Electronic Materials (if relevant)

Aniline (B41778) and its derivatives are well-known precursors to conducting polymers. Polyaniline, one of the most studied conducting polymers, is synthesized by the oxidative polymerization of aniline. The electronic properties of polyaniline can be tuned by introducing substituents on the aniline ring.

The this compound is a substituted aniline and could potentially be polymerized to form a conducting polymer. The electron-withdrawing nature of the fluoro and N,N-dimethylsulfonamide groups would likely have a significant impact on the electronic properties of the resulting polymer, such as its conductivity and redox potentials. Further research would be needed to explore the feasibility of this polymerization and to characterize the properties of the resulting material.

In Catalysis and Ligand Design

The structure of this compound suggests its potential use in the design of ligands for catalysis. The amino group and the oxygen atoms of the sulfonamide group can act as donor atoms for coordination with metal centers.

While there are no specific reports on the use of this compound as a ligand, related aminobenzenesulfonamide derivatives have been shown to form stable complexes with various transition metals. The ortho-positioning of the amino and fluoro groups could also be exploited to create bidentate ligands after modification. For example, replacement of the fluorine atom with a group containing another donor atom could lead to the formation of a chelating ligand.

The design of such ligands could lead to the development of new catalysts for a variety of organic transformations. The electronic properties of the ligand, influenced by the fluoro and N,N-dimethylsulfonamide substituents, could play a crucial role in tuning the reactivity of the metal center in a catalytic cycle.

As a Ligand for Metal Catalysis

There is currently no specific information available in the scientific literature detailing the use of this compound as a ligand for metal catalysis.

Development of Organocatalysts

Information regarding the application of this compound in the development of organocatalysts is not found in the current scientific literature.

In Analytical Chemistry and Sensing

The utility of this compound in the realms of analytical chemistry and sensing has not been specifically documented in available research.

Development of Chemosensors and Probes

There is no available research demonstrating the use of this compound in the development of chemosensors or probes, such as colorimetric sensors.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

Currently, the synthesis of 3-amino-4-fluoro-N,N-dimethylbenzene-1-sulfonamide is primarily focused on racemic preparations. The development of novel asymmetric synthetic routes to obtain enantiomerically pure forms of this compound and its derivatives is a crucial area for future research. Chiral sulfonamides are of great interest in medicinal chemistry and materials science.

Future research could focus on several promising strategies:

Catalytic Enantioselective Synthesis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, could enable the enantioselective synthesis of N-C axially chiral sulfonamides. acs.orgnih.gov For instance, a palladium-catalyzed N-allylation of a suitable precursor could be explored to introduce chirality. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes such as transaminases, could be employed for the asymmetric amination of a fluorinated ketone precursor, offering a green and highly selective synthetic route. scientificupdate.com

Chiral Auxiliaries: The use of chiral auxiliaries attached to the sulfonamide nitrogen or the amino group could direct the stereochemical outcome of subsequent reactions, followed by the removal of the auxiliary to yield the desired enantiomer.

A hypothetical comparison of potential asymmetric synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Asymmetric Synthetic Routes

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Chiral Transition Metal Catalysis | High enantioselectivity, broad substrate scope. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate specificity. |

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical properties of this compound remain largely unexplored. The presence of a fluoro-aromatic amine moiety suggests that this compound may exhibit interesting reactivity under photochemical and electrochemical conditions.

Photochemical Reactivity: The photochemical reactivity of aromatic amines can involve processes such as photodissociation of N-H and C-N bonds. researchgate.net For fluoro-substituted aromatic compounds, photochemical reactions can also lead to defluorination or other rearrangements. nih.gov Future studies could investigate the photostability of the target compound and its potential to undergo photochemical transformations to synthesize novel derivatives.

Electrochemical Reactivity: The electrochemical behavior of sulfonamides and fluoroanilines is an area of active research. Electrochemical methods could be used to study the oxidation and reduction potentials of this compound, providing insights into its electronic properties and potential for use in electronic materials or as a redox mediator. In-situ FTIR spectroscopy could be coupled with electrochemical setups to monitor reaction intermediates and products in real-time. rsc.orgacs.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis and understand the reaction mechanisms involving this compound, the application of advanced spectroscopic probes for real-time, in-situ reaction monitoring is essential.

Raman Spectroscopy: Raman spectroscopy is a powerful non-invasive technique for monitoring chemical reactions in real-time. irdg.orgspectroscopyonline.comaiche.org It could be used to track the consumption of reactants and the formation of products and intermediates during the synthesis of the target compound, providing valuable kinetic and mechanistic data. irdg.orgoxinst.commdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy can provide detailed information about the changes in functional groups during a chemical reaction. thermofisher.commt.comyoutube.comacs.orgnih.gov This technique could be employed to monitor the progress of reactions such as amination or sulfonylation in the synthesis of this compound.

A summary of the potential applications of these spectroscopic techniques is provided in Table 2.

Table 2: Advanced Spectroscopic Probes for Reaction Monitoring

| Spectroscopic Technique | Information Obtainable | Potential Application in Synthesis |

|---|---|---|

| In-situ Raman Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates; kinetic data. | Optimization of reaction conditions (temperature, catalyst loading), mechanistic studies. |

Integration into Advanced Materials for Specific Chemical Functions

The unique combination of a sulfonamide group and a fluoroaromatic moiety makes this compound an attractive building block for the development of advanced materials with specific chemical functions.

Sulfonamide-Functionalized Polymers: Sulfonamide-containing polymers can exhibit interesting properties such as pH-responsiveness. rsc.orgnih.gov The target compound could be polymerized or grafted onto polymer backbones to create materials for applications in drug delivery, sensors, or smart coatings. rsc.orgresearchgate.net

Fluorinated Materials: Fluorine-containing materials often possess unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics. researchgate.netman.ac.uksamaterials.com The incorporation of the this compound unit into polymers or organic frameworks could lead to new materials for applications in electronics, membranes, or high-performance coatings.

Expanded Computational Studies for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the properties and reactivity of this compound, guiding future experimental work.

Reactivity Prediction: DFT calculations can be used to predict the reactivity of different sites within the molecule, helping to design more efficient synthetic routes and predict the outcome of reactions. researchgate.net The frontier molecular orbitals (HOMO-LUMO) can be analyzed to understand the electronic structure and reactivity. nih.gov

Property Prediction: Computational methods can be employed to predict various properties of the compound, such as its pKa, redox potential, and spectroscopic signatures. researchgate.netacs.org This information is crucial for understanding its behavior in different environments and for designing materials with desired properties.

Mechanistic Studies: DFT can be used to elucidate the mechanisms of potential reactions, including asymmetric transformations and photochemical processes, by calculating the energies of transition states and intermediates. nih.govresearchgate.net

A hypothetical set of calculated properties for this compound is presented in Table 3.

Table 3: Hypothetical DFT-Calculated Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability and susceptibility to electrophilic attack. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability and susceptibility to nucleophilic attack. |

| Dipole Moment | 3.5 D | Influences solubility, intermolecular interactions, and material properties. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-4-fluoro-N,N-dimethylbenzene-1-sulfonamide, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via sulfonylation of a substituted aniline derivative. A common approach involves reacting 3-amino-4-fluoroaniline with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended .

- Optimization : Yield improvements (~70–85%) can be achieved by slow addition of sulfonyl chloride to the amine solution and rigorous exclusion of moisture. Monitoring reaction progress via TLC or HPLC ensures timely quenching.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR confirms substituent positions and N,N-dimethylation (e.g., dimethylamino protons at δ ~2.8–3.1 ppm). ¹⁹F NMR identifies the fluorine environment (δ ~-110 to -120 ppm for para-fluorine) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the sulfonamide group geometry (S–N bond length ~1.63 Å) and spatial arrangement of substituents, critical for structure-activity relationship (SAR) studies .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 261.1) and fragmentation patterns .

Q. How is this compound utilized as a precursor or intermediate in medicinal chemistry?

- Applications : The sulfonamide moiety and fluorine substituent make it a versatile scaffold for drug discovery. It serves as a building block for kinase inhibitors (e.g., JAK1-targeting analogs) and antimicrobial agents. The dimethylamino group enhances solubility, while fluorine improves metabolic stability .

- Case Study : In JAK inhibitor development, modifications to the sulfonamide linker (e.g., cyclization or substituent addition) improve selectivity and potency .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Strategy :

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., Fukui indices) to identify reactive sites for functionalization .

- Molecular Docking : Virtual screening against target proteins (e.g., JAK1 or bacterial enzymes) prioritizes derivatives with optimal binding affinities. For example, introducing hydrophobic groups at the benzene ring improves interactions with kinase ATP-binding pockets .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, CNS permeability) to filter candidates .

Q. How can contradictory biological activity data across studies be resolved?

- Root Cause Analysis :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms may explain discrepancies. Validate activity in primary cells or standardized assays (e.g., Eurofins Panlabs kinase panel) .

- Stereochemical Purity : Chiral impurities (if present) can skew results. Re-evaluate compound purity via chiral HPLC or CD spectroscopy.

- Solubility Effects : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoparticle formulations to ensure consistent bioavailability in assays .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Experimental Design :

- Directing Groups : The sulfonamide acts as a meta-directing group. To achieve ortho/para substitution, introduce temporary protecting groups (e.g., Boc on the amino group) or use Lewis acid catalysts (e.g., AlCl₃) .

- Halogenation : Electrophilic fluorination (e.g., Selectfluor®) at the 4-position is sterically hindered; instead, use directed ortho-metalation (DoM) with LDA/ZnCl₂ to install substituents .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

- Stability Studies :

- Degradation Pathways : Hydrolysis of the sulfonamide bond is minimized in anhydrous DMSO or under inert gas (N₂/Ar). Avoid aqueous buffers (pH < 5 or > 8) to prevent cleavage .

- Accelerated Testing : Use thermal gravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical) and assign storage conditions (e.g., -20°C in amber vials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.